(R)-Methyl 2-oxooxazolidine-4-carboxylate
Overview
Description
“®-Methyl 2-oxooxazolidine-4-carboxylate” is a chemical compound. It is a derivative of oxazolidine . Oxazolidines are a group of disubstituted squaramide derivatives with applications in organocatalysis and material science .
Synthesis Analysis
The synthesis of this compound involves the conversion of the all-carbon substituted α-quaternary stereogenic malonate to both (S)-tert-Bu 4-benzyl-2-oxooxazolidine-4-carboxylate and ®-Me 4-benzyl-2-oxooxazolidine-4-carboxylate without loss of optical purity .Molecular Structure Analysis
The molecular formula of “®-Methyl 2-oxooxazolidine-4-carboxylate” is C6H9NO4 . The structure of this compound includes a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group .Chemical Reactions Analysis
Under the influence of UV-light irradiation, squaramides generate the corresponding aminobisketenes by electrocyclic ring-opening of the cyclobutenedione ring . This reaction is partially coupled, i.e., the molar formation of ADP exceeds that of the amino acid .Physical and Chemical Properties Analysis
The molecular weight of “®-Methyl 2-oxooxazolidine-4-carboxylate” is 159.14 . More detailed physical and chemical properties such as boiling point and storage conditions are not available in the retrieved data.Scientific Research Applications
Catalytic Applications in Metal Carbene Transformations:
- (R)-Methyl 2-oxooxazolidine-4-carboxylate, specifically its dirhodium(II) tetrakis variant, demonstrates enhanced enantiocontrol and diastereocontrol in metal carbene transformations. It is particularly effective in the diazodecomposition of adamantyl diazoacetates and N-(tert)butyldiazoacetamides (Doyle et al., 2010).
Role in Organoselenium Chemistry:
- Selenazolidine-4(R)-carboxylic acids, derivatives of this compound, have been synthesized as potential prodrugs for selenium delivery, potentially useful in selenium supplementation and cancer chemoprevention (Xie et al., 2001).
Use in Chiral Auxiliary for Kinetic Resolution:
- The compound has been utilized as a novel chiral auxiliary in kinetic resolution processes, particularly in stereospecific amination reactions (Kubota et al., 1994).
Application in Prodrug Synthesis:
- Derivatives like thiazolidine-4(R)-carboxylic acids have been explored for their potential as prodrugs of L-cysteine, with applications in mitigating hepatotoxic effects (Nagasawa et al., 1984).
Research in Cyclisation Reactions:
- This compound has been studied for its roles in cyclisation reactions, contributing to the development of new synthetic pathways and understanding of reaction mechanisms (Betts et al., 1999).
Investigation in Aldose Reductase Inhibition:
- Substituted benzenesulfonamides, utilizing isoxazolidin-3-one derivatives of this compound, have been investigated for their aldose reductase inhibitory activity, which is significant in the context of diabetic complications (Alexiou & Demopoulos, 2010).
Glutathione Formation Stimulation:
- L-2-oxothiazolidine-4-carboxylate, related to this compound, has been used to stimulate hepatic glutathione formation, offering therapeutic potential for conditions involving hepatic glutathione depletion (Williamson & Meister, 1981).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327675 | |
Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144542-43-8 | |
Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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